3,5-Dichloro-4-mercaptophenol
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Overview
Description
3,5-Dichloro-4-mercaptophenol: is an organic compound with the molecular formula C6H4Cl2OS It is a derivative of phenol, where two chlorine atoms are substituted at the 3rd and 5th positions, and a thiol group (-SH) is substituted at the 4th position
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-mercaptophenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form strong bonds with thiol groups in proteins.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that mercaptophenol derivatives can interact with various biological targets, such as enzymes and receptors, due to their ability to form covalent bonds with certain amino acid residues .
Mode of Action
Mercaptophenol derivatives are known to interact with their targets through the formation of covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
It is known that chlorophenols and their derivatives can interfere with various biochemical pathways, including those involved in energy metabolism .
Result of Action
It is known that chlorophenols and their derivatives can have various effects at the molecular and cellular levels, including cytotoxicity and genotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dichloro-4-mercaptophenol. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-4-mercaptophenol can be achieved through several synthetic routes. One common method involves the caustic hydrolysis of thiocyanophenols under specific conditions. Thiocyanophenols are converted to mercaptophenols using caustic hydrolysis, which involves the use of a strong base like sodium hydroxide (NaOH) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve the chlorination of phenol derivatives followed by thiolation. The process typically requires the use of chlorinating agents such as sulfur chloride (S2Cl2) and thiolating agents like hydrogen sulfide (H2S) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-mercaptophenol undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler phenolic compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler phenolic compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Comparison with Similar Compounds
3,5-Dichlorophenol: Similar structure but lacks the thiol group.
4-Mercaptophenol: Similar structure but lacks the chlorine atoms.
2,4-Dichlorophenol: Chlorine atoms are positioned differently.
Uniqueness: 3,5-Dichloro-4-mercaptophenol is unique due to the presence of both chlorine atoms and a thiol group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3,5-dichloro-4-sulfanylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFPOGSSXSNGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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